molecular formula C15H17N3OS B2833460 (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-19-1

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2833460
CAS RN: 2035007-19-1
M. Wt: 287.38
InChI Key: IGJROSOQAYEKKK-AATRIKPKSA-N
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Description

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide binds to the adenosine A2A receptor, which is expressed on immune cells in the tumor microenvironment. By inhibiting the receptor's activity, (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide enhances the anti-tumor immune response by increasing the infiltration of cytotoxic T cells and reducing the presence of immunosuppressive cells, such as regulatory T cells and myeloid-derived suppressor cells.
Biochemical and Physiological Effects:
(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to have a significant impact on the tumor microenvironment. In preclinical studies, (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to increase the infiltration of cytotoxic T cells, decrease the presence of immunosuppressive cells, and reduce tumor growth. (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been shown to enhance the efficacy of other cancer therapies, such as anti-PD-1 antibodies.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is its potential as a cancer therapy. (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in humans. However, one limitation of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is its specificity for the adenosine A2A receptor. While this specificity is desirable for its anti-tumor effects, it may limit its potential use in other applications.

Future Directions

There are several future directions for research on (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide. One area of focus is the development of new combination therapies that incorporate (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Another area of focus is the identification of biomarkers that can be used to predict patient response to (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide. Additionally, further studies are needed to evaluate the safety and efficacy of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide in humans, particularly in combination with other cancer therapies. Finally, there is a need for the development of new inhibitors that target other adenosine receptors, which may have therapeutic applications in other diseases.

Synthesis Methods

The synthesis of (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide involves a multi-step process that includes the reaction of 2-cyclopropyl-1H-imidazole with 2-bromoethanol to form 2-(2-cyclopropyl-1H-imidazol-1-yl)ethanol. The resulting compound is then reacted with 3-(thiophen-2-yl)acryloyl chloride to form (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide.

Scientific Research Applications

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications in cancer treatment. The adenosine A2A receptor is known to play a critical role in the tumor microenvironment, and (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the receptor's activity, leading to enhanced anti-tumor immune responses. (E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide has also been studied in combination with other cancer therapies, such as anti-PD-1 antibodies, and has shown promising results in preclinical studies.

properties

IUPAC Name

(E)-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(6-5-13-2-1-11-20-13)16-7-9-18-10-8-17-15(18)12-3-4-12/h1-2,5-6,8,10-12H,3-4,7,9H2,(H,16,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJROSOQAYEKKK-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

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